3-(2-Chlorophenyl)cyclobutanol
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Overview
Description
3-(2-Chlorophenyl)cyclobutanol is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Alcohols like “3-(2-Chlorophenyl)cyclobutanol” generally interact with a variety of molecular targets in the body, including enzymes and cell membranes. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
Alcohols can act as weak acids, donating a proton to a base and forming a conjugate base in the process. They can also undergo reactions at the oxygen atom, such as the formation of esters with carboxylic acids .
Biochemical Pathways
Alcohols can be involved in a variety of biochemical pathways. For example, they can be metabolized by enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to form aldehydes and then carboxylic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of alcohols depend on their size and structure. Small alcohols like methanol and ethanol are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of alcohols can vary widely, depending on their specific targets and the pathways they affect. Effects can range from changes in cell membrane fluidity to alterations in enzyme activity .
Action Environment
The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the alcohol .
Properties
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXOTUEOXFQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.